N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a thiazole ring, a difluorophenyl group, and a tetrahydropyran ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling with the Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring using a Suzuki-Miyaura coupling reaction.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction.
Final Coupling: The final step involves coupling the tetrahydropyran derivative with the thiazole-phenyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the difluorophenyl group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated products.
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with enzyme active sites, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. The tetrahydropyran ring contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical properties. The presence of the difluorophenyl group and the tetrahydropyran ring distinguishes it from other thiazole-based compounds, enhancing its potential as a versatile agent in various applications.
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2S/c22-15-4-5-18(17(23)11-15)25-21-26-19(12-29-21)14-2-1-3-16(10-14)24-20(27)13-6-8-28-9-7-13/h1-5,10-13H,6-9H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYYDOMSGAWSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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